molecular formula C18H26N2O2S B14890235 N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide

Cat. No.: B14890235
M. Wt: 334.5 g/mol
InChI Key: XCLHBNFLISRIDL-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopentyl and cyclohexane carboxamide groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-[phenyl(2-thienylacetyl)amino]cyclohexanecarboxamide: This compound has a phenyl group instead of the thiophene ring.

    N-cyclopentyl-1-[benzyl(2-thienylacetyl)amino]cyclohexanecarboxamide: This compound has a benzyl group instead of the thiophene ring.

Uniqueness

N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials .

Properties

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclopentyl-1-[(2-thiophen-2-ylacetyl)amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C18H26N2O2S/c21-16(13-15-9-6-12-23-15)20-18(10-4-1-5-11-18)17(22)19-14-7-2-3-8-14/h6,9,12,14H,1-5,7-8,10-11,13H2,(H,19,22)(H,20,21)

InChI Key

XCLHBNFLISRIDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)NC(=O)CC3=CC=CS3

Origin of Product

United States

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